Cyclobutyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
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Description
Scientific Research Applications
Access to Variously Substituted 5,6,7,8‐Tetrahydro‐3H‐quinazolin‐4‐ones
This research discusses a method for synthesizing variously substituted tetrahydroquinazolinones, utilizing cyclobutene-annelated pyrimidinones. The process involves Michael addition, followed by intramolecular nucleophilic substitution, leading to the formation of the desired compounds. These compounds are important for their potential pharmacological properties (Suryakanta Dalai et al., 2006).
Convenient Procedures for Synthesis of Ciproxifan
The paper outlines a novel synthesis route for ciproxifan, a histamine H3 receptor antagonist, highlighting the efficient key reaction steps that lead to good yields without the need for chromatographic purification steps (H. Stark, 2000).
Discovery of SCH 58235
SCH 58235 is identified as a potent and orally active inhibitor of cholesterol absorption. The study details the structure-activity relationship (SAR) analysis leading to the design of SCH 58235, targeting enhancements in activity through oxidation and blocking potential detrimental metabolic oxidations (S. Rosenblum et al., 1998).
A Dipolar Cycloaddition Reaction
This research describes the use of a dipolar cycloaddition reaction to access novel P2X7 antagonists, indicating the compound's potential for treating mood disorders. The study highlights the synthesis process, including key reactions that establish the compound as a clinical candidate (C. Chrovian et al., 2018).
Synthesis of Substituted Azetidinones
This paper focuses on the synthesis of substituted azetidinones derived from the dimer of Apremilast, exploring their potential biological and pharmacological activities. The synthesis process involves condensation and annulation steps to yield the desired compounds (Y. Jagannadham et al., 2019).
Synthesis, Characterization, and Biological Activities Evaluation
A novel series of compounds were synthesized, characterized, and evaluated for their antioxidant and antibacterial properties. This research highlights the potential application of these compounds in developing new therapeutic agents (K. Sarac et al., 2020).
Discovery of New Antitubercular Oxazolyl Thiosemicarbazones
The study presents the synthesis and evaluation of oxazolyl thiosemicarbazones for antitubercular activity, indicating one compound's significant in vitro and in vivo efficacy against Mycobacterium tuberculosis (D. Sriram et al., 2006).
properties
IUPAC Name |
cyclobutyl-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S/c15-11-4-6-12(7-5-11)20(18,19)13-8-16(9-13)14(17)10-2-1-3-10/h4-7,10,13H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTDJHKQTAFTOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.